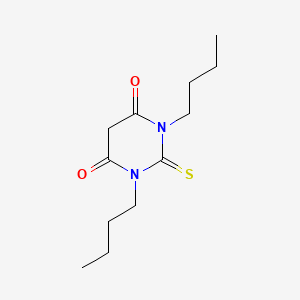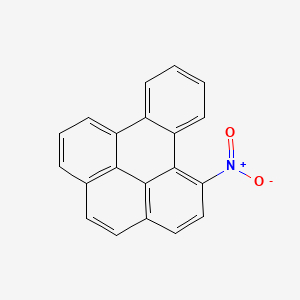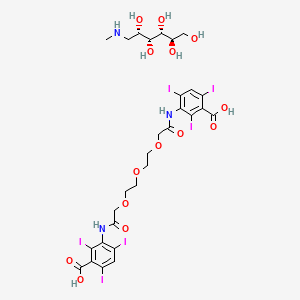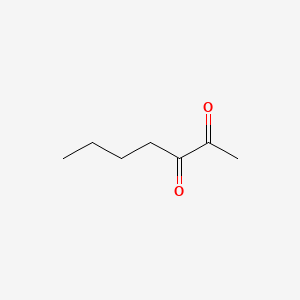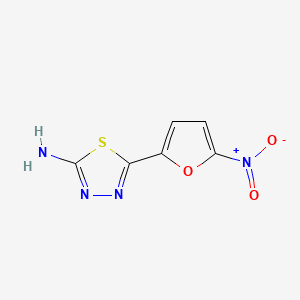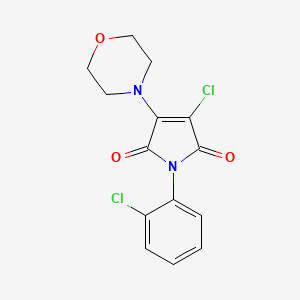
3-Chloro-1-(2-chlorophenyl)-4-(4-morpholinyl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2-chlorophenyl)-4-(4-morpholinyl)pyrrole-2,5-dione is a member of maleimides.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structures and Molecular Geometry
- The compound has been studied for its crystal structures, showcasing unique molecular geometry and intermolecular interactions. These studies provide insights into the molecular arrangement and potential applications in materials science (Mizuguchi, Grubenmann, & Rihs, 1993).
2. Application as Pigments
- Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, including compounds with similar structures, have found use as pigments. Their distinct chromophore systems contribute to their pigmentation properties (Fujii et al., 2002).
3. Photoluminescent Properties in Polymers
- These compounds are significant in the synthesis of photoluminescent polymers. Their inclusion in polymer chains enhances the photoluminescent properties of these materials, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
4. In Coordination Chemistry
- The compound has been used in the synthesis and characterization of coordination compounds. Such studies contribute to understanding the chemical and physical properties of metal complexes (Amirnasr et al., 2001).
5. Luminescent Properties in Dyes and Pigments
- Derivatives of this compound have been used to synthesize highly luminescent dyes and pigments, indicating their potential in the development of advanced materials with specific optical properties (Zhang & Tieke, 2008).
6. Potential in Organic Photovoltaics
- Compounds with similar structures have been investigated as donor materials in organic photovoltaic cells, indicating the potential of 3-Chloro-1-(2-chlorophenyl)-4-(4-morpholinyl)pyrrole-2,5-dione in renewable energy technologies (Song et al., 2013).
7. Surface Modification for Improved Dispersibility
- The compound's derivatives have been modified for enhanced dispersibility in various applications, demonstrating its adaptability in different industrial processes (Fabjan et al., 2016).
Eigenschaften
Molekularformel |
C14H12Cl2N2O3 |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
3-chloro-1-(2-chlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-3-1-2-4-10(9)18-13(19)11(16)12(14(18)20)17-5-7-21-8-6-17/h1-4H,5-8H2 |
InChI-Schlüssel |
IZBZZJWLLSFVOC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Kanonische SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




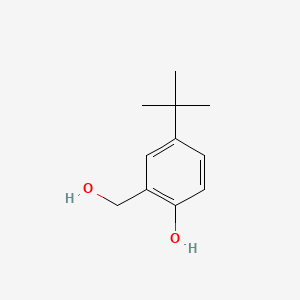
![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)
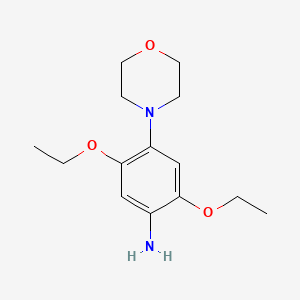
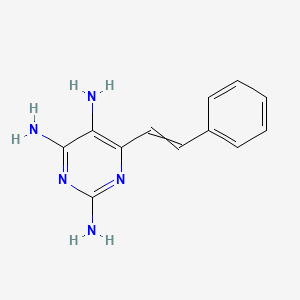
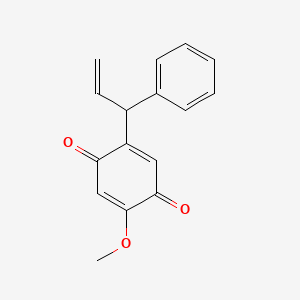
![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)
